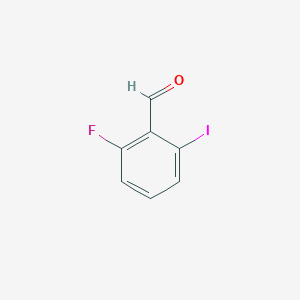

2-Fluoro-6-iodobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCCBZWPROUBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455132 | |

| Record name | 2-Fluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146137-72-6 | |

| Record name | 2-Fluoro-6-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Physicochemical & Structural Characteristics

An In-depth Technical Guide to 2-Fluoro-6-iodobenzaldehyde

This guide provides an in-depth analysis of this compound, a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer insights into the compound's properties, reactivity, and strategic applications in modern organic synthesis.

This compound is a strategically substituted aromatic aldehyde. The presence of three distinct functional groups on the benzene ring—an aldehyde, a fluorine atom, and an iodine atom, all in an ortho-relationship—confers a unique combination of steric and electronic properties. This substitution pattern makes it a highly valuable intermediate for constructing complex molecular architectures.

The compound's identity and core physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 146137-72-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₄FIO | [1][4][5][6][7] |

| Molecular Weight | 250.01 g/mol | [1][2][4][5][6] |

| Appearance | Off-white to slightly yellow powder | [4][6][8] |

| Melting Point | 36-40 °C | [2][3][4][6][8] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Purity | Typically ≥97% | [2][5] |

The relatively low melting point indicates that while it is a solid at standard ambient temperature, it can be conveniently handled as a liquid with gentle heating. Information regarding its boiling point and specific solubility in various solvents is not consistently reported; however, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMSO, with poor solubility in water.

Computational Data for Drug Discovery Professionals:

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |

| LogP (calculated) | 2.2428 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

These computational parameters are valuable in early-stage drug discovery for predicting membrane permeability and other pharmacokinetic properties.

Reactivity Profile: A Trifunctional Synthetic Platform

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing nature of the aldehyde and fluorine, the steric bulk of the iodine, and the unique reactivity of the carbon-iodine bond makes it a versatile substrate.

-

The Aldehyde Group : This is a classic electrophilic site, susceptible to nucleophilic attack to form alcohols, imines, or to undergo olefination reactions. Its reactivity can be modulated by the electronic effects of the adjacent halogen substituents.

-

The Carbon-Iodine Bond : This is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

-

The Fluorine Atom : While generally less reactive towards substitution, the ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect, influencing the acidity of the aldehyde proton and the electrophilicity of the aromatic ring. It is a common bioisostere for a hydrogen atom in medicinal chemistry, often introduced to improve metabolic stability or binding affinity.

Sources

2-Fluoro-6-iodobenzaldehyde CAS number 146137-72-6

An In-Depth Technical Guide to 2-Fluoro-6-iodobenzaldehyde (CAS: 146137-72-6)

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a trifunctional aromatic compound, has emerged as a particularly valuable intermediate. Its utility stems from the orthogonal reactivity of its three distinct functional groups: a reactive aldehyde, a versatile aryl iodide, and an electronically-influential fluorine atom. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions, the aldehyde provides a gateway for a myriad of classical transformations, and the fluorine substituent imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds.[1][2][3][4] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this powerful synthetic tool, tailored for researchers and professionals in drug development.

Core Physicochemical & Spectroscopic Data

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is typically an off-white to slightly yellow powder, and its key identifiers and properties are summarized below for quick reference.[1][2]

| Property | Value | Source(s) |

| CAS Number | 146137-72-6 | [5][6][7][] |

| Molecular Formula | C₇H₄FIO | [1][5][] |

| Molecular Weight | 250.01 g/mol | [1][5][] |

| Appearance | Off-white to slightly yellow powder | [1][2] |

| Melting Point | 36-40 °C | [1] |

| SMILES | O=CC1=C(I)C=CC=C1F | [5][] |

| InChI Key | DUCCBZWPROUBNU-UHFFFAOYSA-N |

While detailed, verified spectroscopic data (NMR, IR) for this specific molecule is not publicly aggregated in the search results, typical spectral characteristics can be inferred. The ¹H NMR spectrum would show characteristic signals for the aldehyde proton (~10 ppm) and aromatic protons. The ¹³C NMR would display a carbonyl signal (~190 ppm) and aromatic carbons, with C-F and C-I couplings. The IR spectrum would feature a strong carbonyl (C=O) stretch around 1700 cm⁻¹.

Synthesis & Reactivity Profile

The synthetic value of this compound lies in the distinct and predictable reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

Representative Synthetic Pathway

While multiple synthetic routes exist, a common strategy involves the ortho-iodination of a fluorinated benzene derivative. The aldehyde functionality can be introduced either before or after the iodination step, often via formylation of an organometallic intermediate. A plausible synthetic workflow is illustrated below.

Caption: A representative synthetic route via directed ortho-metalation and formylation.

Key Chemical Transformations

The true power of this reagent is unlocked through its subsequent reactions, which leverage the unique reactivity of each functional group.

A. Transformations of the Aldehyde Group

The aldehyde is a versatile functional group that serves as a linchpin for building molecular complexity.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-Fluoro-6-iodobenzoic acid, using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent. This transformation is useful for creating isocoumarins and other heterocyclic systems.[9][10]

-

Reduction: Selective reduction yields 2-Fluoro-6-iodobenzyl alcohol, a useful intermediate for further functionalization.

-

Condensation Reactions: It readily participates in reactions like Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations to form alkenes.[4]

-

Reductive Amination & Schiff Base Formation: Reaction with primary or secondary amines can form imines (Schiff bases) or, in the presence of a reducing agent, lead to the corresponding amines.[4]

B. The Aryl Iodide: A Gateway to Cross-Coupling

The carbon-iodine bond is the most synthetically exploited feature of this molecule, serving as an ideal electrophile in palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

This reaction is a cornerstone of modern C-C bond formation, coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). The reaction is highly valued for its functional group tolerance and reliability. The steric hindrance from the ortho-fluoro group can influence reaction kinetics, often necessitating the use of bulky, electron-rich phosphine ligands to achieve high yields.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool.[13][14] It couples the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction has largely replaced harsher classical methods for C-N bond formation.[13]

Caption: A logical workflow for the Buchwald-Hartwig amination reaction.

Core Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes this compound a sought-after starting material in several high-value research areas.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of biologically active compounds.[1][2][3] Its derivatives have been explored in the development of novel therapeutics, including selective S1P receptor agonists, which are important in immunology.[15] The fluorine atom is often incorporated to block metabolic oxidation sites or to enhance binding interactions with target proteins.[4]

-

Organic Synthesis: Chemists utilize this compound to build complex molecular scaffolds that are otherwise difficult to access, enabling the development of new compounds for drug discovery and materials science.[2][16]

-

Agrochemicals: The structural motifs accessible from this building block are also relevant in the design of modern pesticides and herbicides.[2]

-

Materials Science: The compound can be used to create specialized polymers and functional materials where the halogen substituents can tune electronic properties or serve as reactive handles for further modification.[2]

Field-Proven Experimental Protocols

The following protocols are provided as validated starting points. As with any chemical reaction, optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv.)

-

Toluene/Water (e.g., 10:1 v/v), degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

-

In a separate vial, dissolve Pd(OAc)₂ and SPhos in the required volume of degassed toluene. Stir for 5-10 minutes until a homogeneous solution is formed.

-

Add the catalyst solution to the Schlenk flask, followed by the degassed water.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidation to 2-Fluoro-6-iodobenzoic Acid

This protocol is adapted from a similar oxidation of a substituted benzaldehyde.[10]

Materials:

-

This compound (1.0 equiv.)

-

Potassium permanganate (KMnO₄) (2.0 equiv.)

-

Acetone/Water solvent system

Procedure:

-

Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve KMnO₄ in water.

-

Cool the aldehyde solution in an ice bath and slowly add the KMnO₄ solution dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture to remove the MnO₂ precipitate.

-

Acidify the filtrate with concentrated HCl until the pH is ~2, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Safety & Handling

Proper handling is crucial due to the compound's toxicity.

-

Hazard Classification: Acutely toxic (Oral), Category 3.

-

GHS Pictogram: GHS06 (Skull and Crossbones).[5]

-

Signal Word: Danger.

-

Hazard Statement: H301 - Toxic if swallowed.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Use a P2 respirator cartridge for handling the solid.

-

Storage: Store in a tightly sealed container in a cool, dry place at 0-8 °C, protected from light and under an inert nitrogen atmosphere.[1][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile building block whose utility is firmly established in synthetic and medicinal chemistry. The strategic arrangement of its aldehyde, iodide, and fluoride functionalities provides a platform for diverse and complex molecular design. A thorough understanding of its reactivity, particularly in modern cross-coupling reactions, empowers researchers to leverage this reagent to its full potential, accelerating the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Wychem. This compound. [Link]

-

Kaimosi BioChem Tech Co., Ltd. 146137-72-6|Benzaldehyde,2-fluoro-6-iodo-. [Link]

-

Wikipedia. 2-Iodobenzoic acid. [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PMC - NIH. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 146137-72-6 [chemicalbook.com]

- 9. 2-Fluoro-6-iodobenzoic acid 97 111771-08-5 [sigmaaldrich.com]

- 10. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 146137-72-6|Benzaldehyde,2-fluoro-6-iodo-|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 16. Buy 2-Chloro-6-fluoro-3-iodobenzaldehyde | 146137-84-0 [smolecule.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-6-iodobenzaldehyde

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis and purification of 2-Fluoro-6-iodobenzaldehyde, a crucial building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern the experimental choices. The guide focuses on a robust and regioselective synthesis route via Directed ortho-Metalation (DoM), followed by a systematic approach to the purification of the target compound to a high degree of purity.

Introduction: The Significance of this compound

This compound (CAS No: 146137-72-6) is a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[3][4][5] Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to an aldehyde group, provides a versatile scaffold for the construction of complex molecular architectures. The presence of the aldehyde allows for a wide range of subsequent chemical transformations, while the fluoro and iodo substituents can modulate the electronic properties and metabolic stability of derivative compounds, and also serve as handles for cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₇H₄FIO |

| Molecular Weight | 250.01 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 36-40 °C |

Strategic Synthesis via Directed ortho-Metalation (DoM)

The synthesis of this compound is most effectively and regioselectively achieved through a Directed ortho-Metalation (DoM) strategy.[6] This powerful technique allows for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[6] In this synthesis, the fluorine atom on the aromatic ring serves as a moderate directing group, facilitating the regioselective lithiation at the C2 position.

The overall synthetic transformation is outlined below:

Caption: Synthetic pathway to this compound via Directed ortho-Metalation.

Causality Behind Experimental Choices

-

Choice of Starting Material: 1-Fluoro-3-iodobenzene is the logical precursor. The fluorine atom acts as the directing group for the ortho-lithiation.

-

Selection of Lithiating Agent: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a carefully controlled addition of n-butyllithium (n-BuLi) is crucial. LDA is often preferred as it is less prone to side reactions, such as halogen-lithium exchange with the iodine atom, especially at low temperatures.

-

Reaction Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure kinetic control of the deprotonation, preventing unwanted side reactions and potential decomposition of the organolithium intermediate.

-

Choice of Formylating Agent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent and readily available electrophile for introducing the aldehyde functionality.[7][8]

-

Aqueous Workup: A mild acidic workup is necessary to hydrolyze the intermediate formed after the addition of DMF and to neutralize any remaining base.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Fluoro-3-iodobenzene | 222.00 | 10.0 g | 45.0 mmol |

| Diisopropylamine | 101.19 | 7.6 mL | 54.0 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 21.6 mL | 54.0 mmol |

| N,N-Dimethylformamide (anhydrous) | 73.09 | 5.2 mL | 67.5 mmol |

| Tetrahydrofuran (anhydrous) | 72.11 | 200 mL | - |

| 1 M Hydrochloric Acid | - | ~50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Diethyl Ether | - | ~200 mL | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (7.6 mL, 54.0 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 21.6 mL, 54.0 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

In a separate flame-dried flask, dissolve 1-fluoro-3-iodobenzene (10.0 g, 45.0 mmol) in anhydrous THF (50 mL).

-

Add the solution of 1-fluoro-3-iodobenzene dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

-

Slowly add anhydrous N,N-dimethylformamide (5.2 mL, 67.5 mmol) to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a yellowish solid.

Purification Strategies: Achieving High Purity

The crude product from the synthesis will likely contain unreacted starting materials, by-products, and residual solvents. A two-step purification process involving flash column chromatography followed by recrystallization is recommended to achieve high purity (>98%).

Caption: A systematic workflow for the purification of this compound.

Flash Column Chromatography

Flash column chromatography is an effective technique for the initial purification of the crude product, separating it from less polar and more polar impurities.

Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture). Compounds with higher polarity will have a stronger interaction with the polar silica gel and will elute more slowly.

Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase Selection: The ideal mobile phase is determined by thin-layer chromatography (TLC) analysis of the crude product. A good starting point for the solvent system is a mixture of hexanes and ethyl acetate. The ratio should be adjusted to achieve an Rf value of approximately 0.2-0.3 for the desired product. A common starting ratio is 95:5 (Hexanes:Ethyl Acetate).

-

Column Packing: Dry pack the column with silica gel and then equilibrate with the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Caution: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition.[9] If streaking or decomposition is observed on TLC, consider using deactivated (neutral) silica gel or adding a small amount of a non-polar solvent like triethylamine (0.1-0.5%) to the mobile phase.[9]

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids from the partially purified product obtained after column chromatography.

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. For this compound, a non-polar or moderately polar solvent is likely to be effective. A solvent system of hexanes with a small amount of a more polar co-solvent like ethyl acetate or acetone can be explored.[10]

Protocol:

-

Place the partially purified solid in a flask.

-

Add a minimal amount of the chosen solvent (e.g., hexanes) and heat the mixture to boiling with stirring.

-

If the solid does not dissolve completely, add small portions of a more polar co-solvent (e.g., ethyl acetate) dropwise until a clear solution is obtained at the boiling point.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure this compound.

Conclusion

The synthesis of this compound via Directed ortho-Metalation offers a highly regioselective and efficient route to this valuable building block. A systematic purification strategy, combining flash column chromatography and recrystallization, is essential to obtain the compound in high purity. The detailed protocols and the rationale behind the experimental choices provided in this guide are intended to empower researchers to confidently and successfully synthesize and purify this compound for their research and development endeavors.

References

-

Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.

-

Wikipedia. (2023, October 29). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

- King, A. (n.d.).

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

Maldonado-Domínguez, M. (2015). Response to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]

-

Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

-

YouTube. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]

- Interchim. (n.d.).

-

Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

Sources

- 1. 1260839-45-9|2-Fluoro-6-iodo-3-methylbenzaldehyde|BLDpharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. alkalisci.com [alkalisci.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-iodobenzaldehyde

Introduction

2-Fluoro-6-iodobenzaldehyde, a halogenated aromatic aldehyde, serves as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an aldehyde group on a benzene ring, imparts distinct reactivity and spectroscopic properties. An in-depth understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Properties

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₄FIO | [1][2] |

| Molecular Weight | 250.01 g/mol | [1][2] |

| CAS Number | 146137-72-6 | [1][2] |

| Appearance | Off-white to slightly yellow powder | [3] |

| Melting Point | 36-40 °C | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aldehyde proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, iodine, and aldehyde groups.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aldehyde-H | ~10.3 | d | ~2-3 (⁴JHF) |

| Ar-H3 | ~7.2-7.4 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |

| Ar-H4 | ~7.5-7.7 | t | ³JHH ≈ 8 |

| Ar-H5 | ~7.9-8.1 | d | ³JHH ≈ 7-8 |

Rationale:

-

The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. It may exhibit a small coupling to the ortho-fluorine atom (⁴JHF).

-

The aromatic protons will be influenced by the neighboring substituents. The proton at position 5 (ortho to the iodine) is likely to be the most downfield due to the combined electron-withdrawing effects of the iodine and the aldehyde group. The proton at position 3 (ortho to the fluorine) will be upfield relative to the others and will show coupling to both the adjacent proton and the fluorine atom. The proton at position 4 will appear as a triplet due to coupling with its two aromatic neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the directly attached and neighboring atoms.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~188-192 | d |

| C1 | ~135-138 | d |

| C2 | ~160-165 | d (¹JCF) |

| C3 | ~118-122 | d (²JCF) |

| C4 | ~138-142 | s |

| C5 | ~130-134 | d (⁴JCF) |

| C6 | ~95-100 | d (²JCF) |

Rationale:

-

The carbonyl carbon will be the most downfield signal.

-

The carbon directly bonded to the highly electronegative fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly downfield.

-

The carbon bearing the iodine (C6) will be shifted upfield due to the "heavy atom effect".

-

The other aromatic carbons will show smaller couplings to the fluorine atom depending on the number of bonds separating them.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| Ar-F | -110 to -125 |

Rationale:

-

The chemical shift of fluorine in aromatic systems is sensitive to the electronic nature of the other substituents on the ring. For 2-fluorobenzaldehyde, a chemical shift of -124.7 ppm has been reported. The presence of the iodine atom at the 6-position is expected to have a smaller effect on the fluorine chemical shift compared to the aldehyde group.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) and a longer acquisition time with more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. The spectral width should be set appropriately based on the expected chemical shift range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |

| ~1700-1720 | Strong | C=O stretch (carbonyl) |

| ~1560-1600 | Medium | Aromatic C=C stretch |

| ~1200-1250 | Strong | C-F stretch |

| ~750-850 | Strong | C-H out-of-plane bending |

Rationale:

-

The most characteristic peaks will be the strong C=O stretch of the aldehyde and the two weak bands for the aldehyde C-H stretch. The position of the C=O stretch is influenced by the electronic effects of the ring substituents.

-

The C-F stretch will also be a prominent feature in the spectrum.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Ion | Comments |

| 250 | [M]⁺• | Molecular ion peak, expected to be prominent. |

| 249 | [M-H]⁺ | Loss of the aldehydic hydrogen. |

| 222 | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule. |

| 123 | [M-I]⁺ | Loss of an iodine radical. |

| 95 | [C₆H₄F]⁺ | Fragment resulting from the loss of iodine and CO. |

Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Rationale:

-

Aromatic compounds typically show a stable molecular ion peak.

-

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical from the aldehyde group and the loss of a neutral carbon monoxide molecule.

-

Cleavage of the carbon-iodine bond is also a likely fragmentation pathway due to the relative weakness of this bond.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight, for example, from m/z 40 to 300.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can more effectively characterize this compound in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. This guide serves as a valuable resource for anyone working with this versatile chemical intermediate, facilitating its unambiguous identification and use in the development of novel molecules.

References

-

PubChem. (n.d.). 2,6-Difluoro-4-iodobenzaldehyde. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. Retrieved from [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). Benzaldehyde, 2-fluoro-6-iodo-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-iodobenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Executive Summary: A Molecule of Strategic Importance

An In-depth Technical Guide to the Chemical Compatibility of 2-Fluoro-6-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 146137-72-6) is a strategically important building block in modern organic synthesis. Its unique trifunctional nature, possessing an aldehyde, a fluorine atom, and an iodine atom on a benzene ring, offers orthogonal reactivity that is highly sought after in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Understanding the nuanced compatibility of this reagent is paramount to its successful application, preventing undesirable side reactions and ensuring the safety and reproducibility of experimental protocols. This guide serves as a technical deep-dive into the reactivity profile of this compound, providing the foundational knowledge necessary for its rational application in complex synthetic pathways.

Molecular Profile and Physicochemical Characteristics

The chemical behavior of this compound is a direct consequence of its molecular architecture. The electron-withdrawing nature of the aldehyde and the two halogen substituents significantly influences the electron density of the aromatic ring and the reactivity of each functional group.

Caption: Structure of this compound highlighting the key functional groups.

The juxtaposition of these groups creates a molecule with distinct reactive centers, which can be addressed selectively under appropriate conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146137-72-6 | [2][3][4] |

| Molecular Formula | C₇H₄FIO | [2][4] |

| Molecular Weight | 250.01 g/mol | [2][3][4] |

| Appearance | Off-white to slightly yellow powder | [1][5] |

| Melting Point | 36-40 °C | [1][3] |

| Purity | Typically ≥97% - ≥99% | [1][2][3] |

| Solubility | Soluble in methanol, ethanol | [6] |

| Storage Conditions | 0-8°C, protect from light, under inert atmosphere (Nitrogen) | [1][2][5] |

Core Reactivity and Compatibility Analysis

The utility of this compound stems from the differential reactivity of its three primary functional sites. A thorough understanding of each site's compatibility is crucial for designing successful synthetic strategies.

Caption: A typical workflow for handling this compound safely.

-

Preparation: Work should be conducted in a well-ventilated chemical fume hood.

-

Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh the required amount promptly and reseal the container.

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the selective reactivity of the C-I bond while preserving the aldehyde and C-F bond.

Objective: To synthesize 2-fluoro-6-(4-methoxyphenyl)benzaldehyde.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

This protocol demonstrates a self-validating system where the expected product is formed due to the predictable and selective reactivity of the C-I bond over the other functional groups under these specific conditions.

Conclusion

This compound is a powerful and versatile reagent whose full potential is unlocked through a deep understanding of its chemical compatibility. By recognizing the orthogonal reactivity of its aldehyde, iodine, and fluorine substituents, researchers can design elegant and efficient synthetic routes. Adherence to proper handling and storage protocols is not merely a safety requirement but a critical component of experimental integrity. This guide provides the necessary framework for scientists to confidently and effectively incorporate this valuable building block into their research and development programs.

References

Sources

A Technical Guide to the Solubility of 2-Fluoro-6-iodobenzaldehyde in Organic Solvents: Principles, Prediction, and Experimental Determination

Abstract: 2-Fluoro-6-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in these fields is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This knowledge is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing stable formulations. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical principles governing its solubility based on its unique molecular structure, present a predicted solubility profile across a range of common organic solvents, and provide a detailed, field-proven experimental workflow for quantitative solubility determination.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility behavior. This compound is a solid at room temperature with a distinct molecular structure that dictates its interactions with solvents.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 146137-72-6 | [3][4] |

| Molecular Formula | C₇H₄FIO | [1][5] |

| Molecular Weight | 250.01 g/mol | [1][5] |

| Appearance | Off-white to slightly yellow powder/solid | [1][2][6] |

| Melting Point | 36-40 °C | [1][2] |

| Calculated logP | 2.24 | [4] |

| Boiling Point | 242-246 °C (lit.) | |

| Structure | ||

The calculated octanol-water partition coefficient (logP) of 2.24 suggests that the compound is moderately lipophilic, indicating a preference for organic environments over aqueous ones.[4] The melting point of 36-40 °C is another critical parameter, as solubility experiments should ideally be conducted at temperatures where the compound remains in its solid state to ensure accurate measurement of solid-liquid equilibrium.[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The adage "like dissolves like" serves as a reliable guiding principle, emphasizing that substances with similar intermolecular forces are more likely to be miscible.[7][8] The molecular structure of this compound presents several features that influence these interactions.

-

Aromatic System: The benzene ring is the largest part of the molecule and is predominantly nonpolar. It readily engages in van der Waals forces (specifically, London dispersion forces) with nonpolar or moderately polar solvents. This hydrophobic character is a primary reason for its poor solubility in water.[7]

-

Aldehyde Group (-CHO): The carbonyl group (C=O) introduces significant polarity and a dipole moment. This group can participate in strong dipole-dipole interactions with polar solvents.[9] However, it lacks a hydrogen atom attached to an electronegative atom, meaning it can act as a hydrogen bond acceptor but not a donor.

-

Halogen Substituents (-F, -I): The fluorine and iodine atoms introduce further complexity. Both are electronegative, contributing to the molecule's overall dipole moment. Their presence can reduce the overall molecular polarity compared to simpler benzaldehydes, affecting solubility.[10] The large iodine atom and the ortho-positioning of both halogens also create steric hindrance around the aldehyde group, which can influence how effectively solvent molecules can solvate the compound.[10]

Figure 2. Experimental workflow for the gravimetric determination of solubility.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Hazard Class 6.1). [3]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [3]All handling should be performed in a well-ventilated fume hood. Refer to the most current Safety Data Sheet (SDS) for complete handling and disposal information. [11]

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]

-

Scribd. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 146137-72-6 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-Fluoro-6-iodobenzaldehyde in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzaldehyde, a versatile and highly reactive building block in modern organic synthesis. We will delve into its unique structural attributes, physicochemical properties, and its pivotal role as a precursor in sophisticated cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols for its application in the synthesis of complex organic molecules and pharmacologically active compounds.

Introduction: The Strategic Value of a Dihalogenated Benzaldehyde

This compound is a strategically important aromatic aldehyde that has gained significant traction in synthetic and medicinal chemistry.[1][2][3] Its value stems from the orthogonal reactivity of its three functional groups: an aldehyde, a fluorine atom, and an iodine atom, all positioned in a sterically demanding ortho-arrangement.

-

The iodine atom serves as an excellent leaving group, making its position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-nitrogen bond formation.[1]

-

The fluorine substituent provides unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in pharmaceutical development.[1][2]

-

The aldehyde group is a versatile handle for a plethora of chemical transformations, including nucleophilic additions, reductive aminations, and oxidations, allowing for further molecular elaboration.

This trifecta of functionality makes this compound an essential intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 146137-72-6 | [4][5] |

| Molecular Formula | C₇H₄FIO | [1][4][5] |

| Molecular Weight | 250.01 g/mol | [4][5] |

| Appearance | Off-white to slightly yellow powder | [1][2] |

| Melting Point | 36-40 °C | [1] |

| Purity | ≥97% | |

| SMILES String | Fc1cccc(I)c1C=O | [4] |

| InChI Key | DUCCBZWPROUBNU-UHFFFAOYSA-N |

Safety and Handling: this compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, must be worn during handling.

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

-

Storage: Store at 4°C, protected from light, and under an inert nitrogen atmosphere to ensure stability.[4]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application as an electrophilic partner in cross-coupling reactions. The carbon-iodine bond is the principal site of reactivity for these transformations.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. While aryl iodides are highly reactive substrates, the ortho-substituents in this compound introduce significant steric hindrance, which can pose a challenge.[6] Overcoming this requires carefully selected catalysts, ligands, and reaction conditions to facilitate the key steps of oxidative addition and reductive elimination.[6][7]

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative starting point and may require optimization for specific boronic acid partners.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[8]

-

Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). The choice of ligand is critical to overcome steric hindrance.[6][7]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 10:1 ratio).[8]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[7]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a wide range of amines.[9] This reaction is indispensable for creating the N-aryl motifs prevalent in bioactive molecules.[10]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the primary or secondary amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) (1.2-1.5 equiv.).[11]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable ligand (e.g., BINAP or a bulky biarylphosphine ligand like RuPhos, 2-6 mol%).[11]

-

Solvent Addition: Add an anhydrous, aprotic solvent like toluene or THF under an inert atmosphere.

-

Reaction Execution: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Synthesizing Arylalkynes

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[12] This reaction uniquely employs a dual-catalyst system of palladium and copper(I).[13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Effects of Fluoro and Iodo Groups in 2-Fluoro-6-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuanced electronic landscape within 2-Fluoro-6-iodobenzaldehyde. By dissecting the competing and cooperative effects of the ortho-fluoro and ortho-iodo substituents, we aim to provide a predictive framework for the molecule's reactivity, spectroscopic behavior, and potential for non-covalent interactions. This understanding is critical for its application as a versatile building block in synthetic and medicinal chemistry.[1]

Part 1: Deconstructing the Electronic Contributions of Aromatic Halogens

The chemical behavior of this compound is dictated by a complex interplay of fundamental electronic effects exerted by its halogen substituents. These effects, primarily induction and resonance, are often counter-opposed and their net impact is highly dependent on the specific halogen and its position on the aromatic ring.

The Inductive Effect (-I): An Electronegativity-Driven Phenomenon

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[2] Halogens are significantly more electronegative than carbon, causing them to withdraw electron density from the benzene ring through the sigma (σ) bond framework.[2][3]

-

Fluorine: As the most electronegative element, fluorine exerts the strongest electron-withdrawing inductive effect (-I) of all halogens.[2]

-

Iodine: While still more electronegative than carbon, iodine's electronegativity is considerably lower than fluorine's, resulting in a weaker, yet still significant, -I effect.[4]

This powerful electron withdrawal deactivates the aromatic ring toward electrophilic substitution.[3]

Table 1: Comparison of Electronegativity and Inductive Effect Constants

| Halogen | Pauling Electronegativity | Hammett Inductive Constant (σI) |

| Fluorine (F) | 3.98 | +0.52 |

| Iodine (I) | 2.66 | +0.39 |

Data sourced from various compilations of Hammett constants.[4][5]

The Resonance Effect (+R): Lone Pair Delocalization

The resonance (or mesomeric) effect involves the delocalization of lone pair electrons from the halogen into the π-system of the benzene ring.[3] This donation of electron density (+R effect) counteracts the inductive withdrawal and tends to increase electron density at the ortho and para positions.

The efficacy of the +R effect is governed by the quality of orbital overlap between the halogen's p-orbital and the 2p orbital of the ring carbon.

-

Fluorine: The 2p orbital of fluorine is similar in size to the 2p orbital of carbon, allowing for efficient overlap. This results in a relatively significant +R effect, although it is still outweighed by its powerful -I effect.[6]

-

Iodine: The large, diffuse 5p orbital of iodine overlaps poorly with the compact 2p orbital of carbon.[7] Consequently, iodine's +R effect is exceptionally weak.

For all halogens, the net electronic effect is dominated by the electron-withdrawing inductive effect.[7] However, the resonance effect, particularly for fluorine, is crucial for directing incoming electrophiles to the ortho and para positions.[8]

Part 2: Synergistic and Antagonistic Effects in this compound

The ortho-positioning of the fluoro, iodo, and aldehyde groups in the target molecule creates a unique electronic environment where these fundamental effects are magnified and interact directly.

Activating the Carbonyl: A Convergence of Inductive Withdrawal

The primary consequence of the 2,6-dihalogen substitution is the pronounced activation of the aldehyde group. Both the fluoro and iodo substituents exert strong through-space and through-bond inductive withdrawal of electron density from the carbonyl carbon.

-

The potent -I effect of the ortho-fluorine is the dominant factor, significantly increasing the partial positive charge (δ+) on the carbonyl carbon.

-

The -I effect of the ortho-iodine atom further contributes to this electron deficiency.

This cumulative electron withdrawal makes the aldehyde carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature for its use in organic synthesis.[1][9]

Caption: Converging inductive effects on the carbonyl group.

The Emergence of the σ-Hole and Halogen Bonding

A fascinating consequence of this electronic arrangement is the enhancement of iodine's ability to act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region (a Lewis base).[10][11]

The σ-hole is a region of positive electrostatic potential located on the halogen atom, opposite to the C-X covalent bond.[12][13][14] Its magnitude is influenced by the electron-withdrawing power of the groups attached to the carbon.

In this compound:

-

The electron density along the C-I bond axis is pulled towards the aromatic ring.

-

This effect is amplified by the potent -I effects of the adjacent fluoro and aldehyde groups.

-

This depletion of electron density on the outer face of the iodine atom creates a larger and more electropositive σ-hole, making it a strong halogen bond donor.[15]

This property is of significant interest in drug design and crystal engineering, as halogen bonds are increasingly recognized for their role in molecular recognition and directing intermolecular assembly.[16][17]

Caption: Iodine's σ-hole enabling a halogen bond.

Part 3: Experimental and Computational Validation

The electronic effects described can be probed and quantified through a combination of spectroscopic analysis and computational modeling.

Spectroscopic Signatures

-

¹H NMR Spectroscopy: The aldehyde proton (CHO) is expected to show a significant downfield shift (δ > 10.0 ppm) compared to unsubstituted benzaldehyde (δ ≈ 9.9 ppm). This deshielding is a direct result of the cumulative electron-withdrawing effects of the two ortho-halogens.[9]

-

IR Spectroscopy: The carbonyl (C=O) stretching frequency will be shifted to a higher wavenumber (>1700 cm⁻¹) relative to benzaldehyde (~1690 cm⁻¹). Electron withdrawal strengthens the C=O double bond, increasing the energy required to excite its stretching vibration. A similar compound, 2-Chloro-6-fluoro-3-iodobenzaldehyde, shows a strong absorption in the 1695-1710 cm⁻¹ range.[9]

Table 2: Expected Spectroscopic Shifts

| Technique | Functional Group | Benzaldehyde (Approx.) | This compound (Predicted) | Rationale |

| ¹H NMR | Aldehyde Proton | ~9.9 ppm | > 10.0 ppm | Deshielding by -I effects of F and I |

| IR Spec. | Carbonyl Stretch | ~1690 cm⁻¹ | > 1700 cm⁻¹ | Bond strengthening by -I effects of F and I |

Protocol: Computational Analysis of Electrostatic Potential

To visualize and quantify the σ-hole on the iodine atom, a molecular electrostatic potential (MEP) map can be calculated using quantum chemical methods.

Objective: To generate an MEP map of this compound to identify regions of positive and negative potential, specifically visualizing the σ-hole.

Methodology (using a package like Gaussian or Spartan):

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311G(d,p). For iodine, an effective core potential (ECP) basis set (e.g., LANL2DZ) should be used.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

MEP Calculation: Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the electrostatic potential mapped onto the electron density surface (e.g., the 0.002 a.u. isosurface).[18]

-

Visualization: Load the output files into a visualization program (e.g., GaussView, Avogadro, VMD). Color the surface by electrostatic potential. Typically, red indicates electron-rich (negative potential) regions, while blue indicates electron-poor (positive potential) regions.[19]

-

Analysis: Inspect the surface of the iodine atom. A distinct blueish region (positive potential) on the outermost surface, along the extension of the C-I bond, confirms the presence and location of the σ-hole.[20][21]

Protocol: Experimental Reactivity Probe via Knoevenagel Condensation

The enhanced electrophilicity of the aldehyde can be demonstrated by comparing its reaction rate in a Knoevenagel condensation against a less activated aldehyde.[22]

Objective: To kinetically compare the rate of condensation of this compound with diethyl malonate to that of unsubstituted benzaldehyde.

Reaction: Aldehyde + Diethyl Malonate --(Base Catalyst)--> α,β-Unsaturated Ester + H₂O

Methodology:

-

Reaction Setup: Prepare two parallel reactions in separate flasks under identical conditions (solvent, temperature, and concentration).

-

Flask A: 1 equivalent of this compound, 1.1 equivalents of diethyl malonate, and 0.1 equivalents of a mild base catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol).[22]

-

Flask B (Control): 1 equivalent of benzaldehyde, 1.1 equivalents of diethyl malonate, and 0.1 equivalents of piperidine in ethanol.

-

-

Monitoring: Maintain both reactions at a constant temperature (e.g., reflux). At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

-

Analysis: Quench the aliquot and analyze it using a suitable technique (e.g., GC-MS or ¹H NMR) to determine the ratio of starting aldehyde to the α,β-unsaturated product.

-

Data Interpretation: Plot the percentage conversion of the aldehyde versus time for both reactions. A significantly steeper slope for the reaction with this compound will provide experimental evidence of its enhanced electrophilicity and reactivity. The mechanism involves the base deprotonating the active methylene compound, followed by nucleophilic attack on the aldehyde's carbonyl carbon.[23][24][25] The rate-determining step can be complex and solvent-dependent, but the initial nucleophilic addition is critically influenced by the aldehyde's electrophilicity.[26]

Conclusion

The electronic character of this compound is a compelling case study in physical organic chemistry. The molecule is dominated by the powerful, converging inductive effects of the ortho-fluoro and ortho-iodo substituents, which render the aldehyde carbonyl highly electrophilic. This activation is key to its utility as a synthetic intermediate.[27] Furthermore, this same electronic pull enhances the σ-hole on the iodine atom, making the molecule a potent halogen bond donor with potential applications in supramolecular chemistry and rational drug design. A thorough understanding of these competing and reinforcing electronic principles is paramount for any scientist seeking to exploit the unique chemical potential of this versatile building block.

References

-

Stenutz, W. Hammett substituent constants. Organic Chemistry Data. [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding and other σ-hole interactions: a perspective. Physical Chemistry Chemical Physics, 15(27), 11178-11189. [Link]

-

Schafer, M. A., Lee, S., & Mecinović, J. (2022). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. Beilstein Journal of Organic Chemistry, 18, 1490-1511. [Link]

-

Wikipedia contributors. (2024). Hammett equation. Wikipedia. [Link]

-

Chemistry Stack Exchange. (2016). Halogen and inductive effect. Stack Exchange Inc. [Link]

-

Huber, S. M., & Zischler, C. (2019). Iodine(III)‐Based Halogen Bond Donors: Properties and Applications. Chemistry–A European Journal, 25(6), 1308-1321. [Link]

-

Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Purechemistry-bd. [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding and other σ-hole interactions: A perspective. ResearchGate. [Link]

-

Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 258(1295), 459-469. [Link]

-

Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. LibreTexts. [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2021). The Formation of σ-Hole Bonds: A Physical Interpretation. Molecules, 26(2), 408. [Link]

-

Resnati, G., & Metrangolo, P. (2016). Halogen Bonding in Hypervalent Iodine Compounds. Topics in current chemistry, 373, 289-309. [Link]

-

Wikipedia contributors. (2024). Halogen bond. Wikipedia. [Link]

-

Terraneo, G., Resnati, G., & Metrangolo, P. (2015). Iodine and Halogen Bonding. In Iodine Chemistry and Applications (pp. 1-28). Wiley. [Link]

-

Siffert, S., & Bée, A. (2001). Kinetic Study of the Knoevenagel Condensation Applied to the Synthesis of Poly[bicarbazolylene-alt-phenylenebis(cyanovinylene)]s. Macromolecules, 34(6), 1644-1651. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Quora. (2013). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds? Quora. [Link]

-

Wikipedia contributors. (2023). Sigma hole interactions. Wikipedia. [Link]

-

Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

-

Chemistry Stack Exchange. (2023). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Stack Exchange Inc. [Link]

-

Lentz, D. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34335-34346. [Link]

-

Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. Physical Chemistry Chemical Physics, 18(33), 23356-23364. [Link]

-

Wikipedia contributors. (2024). Knoevenagel condensation. Wikipedia. [Link]

-

Chemistry LibreTexts. (2022). Inductive Effects of Alkyl Groups. LibreTexts. [Link]

-

Lentz, D. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34335-34346. [Link]

-

Clark, T., Hennemann, M., Murray, J. S., & Politzer, P. (2007). Halogen bonding: the σ-hole. Journal of molecular modeling, 13(2), 291-296. [Link]

-

Dolenc, D., & Plesnicar, B. (2006). Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. The Journal of organic chemistry, 71(21), 8028-8036. [Link]

-

Kaimosi BioChem Tech Co., Ltd. (n.d.). 146137-72-6|Benzaldehyde,2-fluoro-6-iodo-. Kaimosi BioChem. [Link]

-

Filimonov, V. D., et al. (2008). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation. Russian Journal of Organic Chemistry, 44(5), 695-703. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Diagram]. ResearchGate. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Science.gov. [Link]

-

ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons. [Table]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of hydrogen halide (HX),... [Diagram]. ResearchGate. [Link]

-

Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]

-

ResearchGate. (n.d.). Electrostatic potential maps (calculated for 0.001 au electron... [Diagram]. ResearchGate. [Link]

-